4-Chloro-5-cyclopropoxy-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C9H10ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position, a cyclopropoxy group at the fifth position, and a methyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropoxy-2-methylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2-methylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide.
Scientific Research Applications
4-Chloro-5-cyclopropoxy-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropoxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and cyclopropoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyridine: Lacks the cyclopropoxy group, which can affect its reactivity and applications.
5-Cyclopropoxy-2-methylpyridine:
4-Chloro-5-methoxy-2-methylpyridine: Contains a methoxy group instead of a cyclopropoxy group, which can alter its chemical behavior.
Uniqueness
4-Chloro-5-cyclopropoxy-2-methylpyridine is unique due to the combination of the chlorine and cyclopropoxy groups on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
TUUVUAOLDAEFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.